molecular formula C18H23N3O3 B6498220 N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-46-2

N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6498220
CAS No.: 946361-46-2
M. Wt: 329.4 g/mol
InChI Key: VCBXVSOVHXKICQ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a morpholine ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable halogenated compound, followed by cyclization.

    Linking the Fragments: The final step involves linking the morpholine and oxazole fragments through a propyl chain, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced forms of the oxazole ring, such as oxazolines.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, such as inflammation or cancer, due to its ability to modulate specific biological pathways.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
  • N-[3-(piperidin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
  • N-[3-(pyrrolidin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, distinguishing it from similar compounds with different ring structures.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(19-7-4-8-21-9-11-23-12-10-21)14-16-13-17(24-20-16)15-5-2-1-3-6-15/h1-3,5-6,13H,4,7-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBXVSOVHXKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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